5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine
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Overview
Description
5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring, a dioxane ring attached to the nitrogen atom, and a methyl group attached to another nitrogen atom in the pyrimidine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine typically involves multiple steps. One common synthetic route includes the bromination of a pyrimidine precursor, followed by the introduction of the dioxane ring and the methyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound.
Scientific Research Applications
5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes and modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(1,4-dioxan-2-yl)pyridine
- 5-bromo-4-(1,4-dioxan-2-yl)-1H-1,2,3-triazole
- 5-bromo-N-(1,4-dioxan-2-ylmethyl)pyridine-3-carboxamide
Uniqueness
Compared to similar compounds, 5-bromo-N-[(1,4-dioxan-2-yl)methyl]-N-methylpyrimidin-2-amine stands out due to its unique combination of a bromine atom, a dioxane ring, and a methyl group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H14BrN3O2 |
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Molecular Weight |
288.14 g/mol |
IUPAC Name |
5-bromo-N-(1,4-dioxan-2-ylmethyl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C10H14BrN3O2/c1-14(6-9-7-15-2-3-16-9)10-12-4-8(11)5-13-10/h4-5,9H,2-3,6-7H2,1H3 |
InChI Key |
FMUJMYDRWUVOFC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1COCCO1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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